
5,6,7,8-Tetrahydroquinoline-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinoline-2-carbothioamide: is a heterocyclic compound with a molecular formula of C10H12N2S It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with isothiocyanates. One common method involves the use of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinoline, which react with isothiocyanates to form the desired carbothioamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiulcer and antisecretory agents. Studies have demonstrated its efficacy in reducing gastric secretions and protecting against gastric erosions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the design of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide in biological systems involves its interaction with specific molecular targets. In the context of its antiulcer activity, the compound likely inhibits gastric acid secretion by interacting with histamine receptors or proton pumps in the stomach lining . The exact molecular pathways and targets are still under investigation, but its efficacy in reducing gastric secretions suggests a significant role in modulating gastric physiology.
Vergleich Mit ähnlichen Verbindungen
- 5,6,7,8-Tetrahydroquinoline-8-carbothioamide
- 5,6,7,8-Tetrahydroquinoline-2-carboxamide
- 5,6,7,8-Tetrahydroquinoline-2-thiocarboxamide
Comparison: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is unique due to the presence of the carbothioamide group at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its specific substitution pattern also contributes to its unique pharmacological profile, particularly in its antiulcer and antisecretory activities .
Eigenschaften
CAS-Nummer |
1856882-73-9 |
|---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroquinoline-2-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13) |
InChI-Schlüssel |
KLYFVRAFSBETEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=N2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



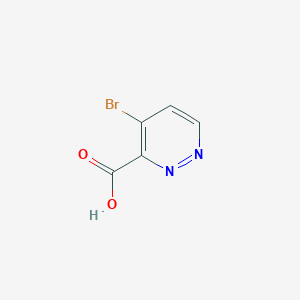
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

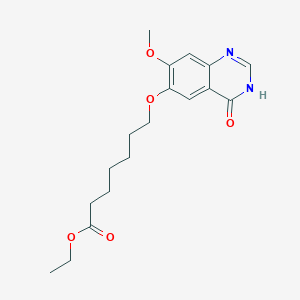
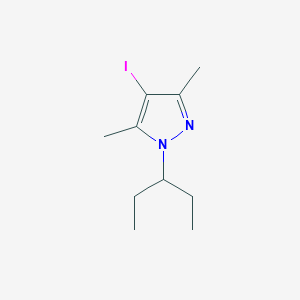
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
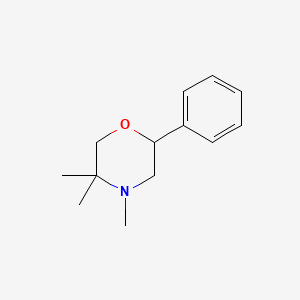
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
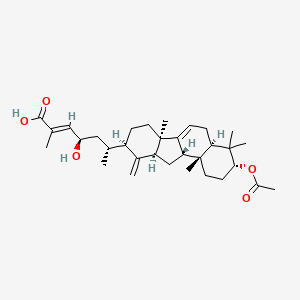

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)

